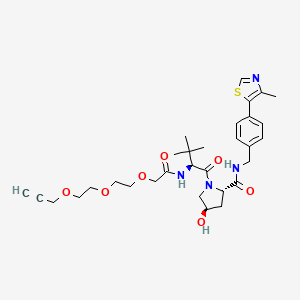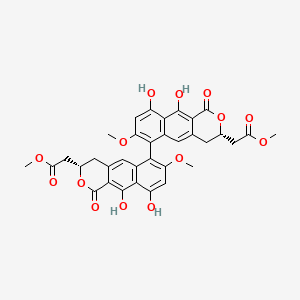
VU0467154
概要
説明
VU0467154は、ムスカリン性アセチルコリン受容体サブタイプM4の陽性アロステリックモジュレーターとして作用する合成有機化合物です。この受容体はGタンパク質共役型受容体ファミリーの一部であり、認知機能や神経伝達物質の放出調節など、さまざまな生理学的プロセスに関与しています。 This compoundは当初、ヴァンダービルト大学で開発され、認知障害や統合失調症の治療に潜在的な治療的応用を示しています .
科学的研究の応用
化学: ムスカリン性アセチルコリン受容体の調節を研究するためのツール化合物として使用されます。
生物学: 神経伝達物質の放出と認知機能に対する影響について調査されています。
医学: 認知障害、統合失調症、およびその他の精神疾患の治療における潜在的な治療的応用。
作用機序
VU0467154は、ムスカリン性アセチルコリン受容体サブタイプM4に結合し、アセチルコリンに対する応答を増強することにより、その効果を発揮します。この陽性アロステリックモジュレーションは、受容体のアセチルコリンに対する親和性を高め、シグナル伝達の増強につながります。 関与する分子標的には、受容体のオルソステリック結合部位とアロステリック結合部位があり、これらは相互作用して受容体リガンド複合体を安定化し、下流のシグナル伝達経路を促進します .
生化学分析
Biochemical Properties
“VU0467154” interacts with the M4 muscarinic acetylcholine receptor (mAChR), enhancing the response to acetylcholine . This interaction is characterized by a potentiation effect, with pEC50 values of 7.75, 6.2, and 6 for rat, human, and cynomolgus monkey M4 receptors, respectively .
Cellular Effects
The effects of “this compound” on cells are primarily mediated through its interaction with the M4 mAChR. By potentiating the response to acetylcholine, it can influence various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of “this compound” involves its binding to the M4 mAChR, where it acts as a positive allosteric modulator. This enhances the receptor’s response to acetylcholine, leading to changes in cell signaling and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, “this compound” has been shown to reverse amphetamine-induced hyperlocomotion in rats and mice
Dosage Effects in Animal Models
In animal models, the effects of “this compound” vary with dosage. For example, it has been shown to reverse amphetamine-induced hyperlocomotion in rats and mice at doses ranging from 1 to 56.6 mg/kg .
Metabolic Pathways
Given its interaction with the M4 mAChR, it is likely that it influences pathways related to acetylcholine signaling .
Subcellular Localization
Given its interaction with the M4 mAChR, it is likely that it is localized to regions of the cell where this receptor is present .
準備方法
VU0467154の合成には、チエノ[2,3-c]ピリダジンコア構造の調製から始まる複数のステップが含まれます。合成経路には、通常、以下の手順が含まれます。
チエノ[2,3-c]ピリダジンコアの形成: これは、適切な前駆体を制御された条件下で環化するプロセスです。
官能基化: コア構造にアミノ基、メチル基、カルボキサミド基などの官能基を導入します。
最終的な修飾: コア構造にトリフルオロメチルスルホニルフェニル基を結合します。
これらのステップの反応条件には、多くの場合、有機溶媒、触媒、特定の温度および圧力条件の使用が含まれており、高収率と純度が保証されます .
化学反応の分析
VU0467154は、以下を含むさまざまな化学反応を起こします。
酸化: 特定の条件下で、この化合物は酸化されて酸化誘導体を形成することができます。
還元: 還元反応は、分子内の特定の官能基を修飾するために実行できます。
置換: この化合物は置換反応を起こすことができ、特にアミノ基とカルボキサミド基で起こります。
これらの反応で一般的に使用される試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤などがあります。 形成される主な生成物は、使用される特定の反応条件と試薬によって異なります .
類似化合物との比較
VU0467154は、ムスカリン性アセチルコリン受容体サブタイプM4の陽性アロステリックモジュレーターとしての高い選択性と効力においてユニークです。類似の化合物には以下が含まれます。
LY2033298: ムスカリン性アセチルコリン受容体サブタイプM4の別の陽性アロステリックモジュレーターです。
VU0476406: 類似の薬理学的特性を持つ密接に関連する化合物ですが、非ヒト霊長類でのin vivo研究用に最適化されています。
特性
IUPAC Name |
5-amino-3,4-dimethyl-N-[[4-(trifluoromethylsulfonyl)phenyl]methyl]thieno[2,3-c]pyridazine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O3S2/c1-8-9(2)23-24-16-12(8)13(21)14(28-16)15(25)22-7-10-3-5-11(6-4-10)29(26,27)17(18,19)20/h3-6H,7,21H2,1-2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSFKIFLJPECRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC2=C1C(=C(S2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(2-Aminoethoxy)anilino]-8-(2-bicyclo[2.2.1]heptanyl)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B611681.png)


![[(3Z,7E)-8-(hydroxymethyl)-1,5-dimethyl-5-(4-methylpent-3-enyl)-12-oxabicyclo[9.1.0]dodeca-3,7-dien-2-yl] 3-methylbut-2-enoate](/img/structure/B611684.png)









